molecular formula C25H20F4N2O3 B10934901 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-methoxybenzyl)-1H-pyrazole

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No.: B10934901
M. Wt: 472.4 g/mol
InChI Key: KLVVZOANLREROG-UHFFFAOYSA-N
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Description

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-methoxybenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-methoxybenzyl)-1H-pyrazole typically involves multiple steps. One common method starts with the reaction of 3,5-bis(difluoromethoxy)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then subjected to cyclization using a Vilsmeier-Haack reagent to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-methoxybenzyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial agent, particularly against drug-resistant bacteria.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-methoxybenzyl)-1H-pyrazole involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)phenyl-1H-pyrazole: This compound has similar structural features but with trifluoromethyl groups instead of difluoromethoxy groups.

    3,5-bis(trifluoromethyl)phenyl-2-pyrrolidinemethanol: Another related compound with trifluoromethyl groups and a pyrrolidine ring.

Uniqueness

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-methoxybenzyl)-1H-pyrazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of difluoromethoxy groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H20F4N2O3

Molecular Weight

472.4 g/mol

IUPAC Name

3,5-bis[4-(difluoromethoxy)phenyl]-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H20F4N2O3/c1-32-21-4-2-3-16(13-21)15-31-23(18-7-11-20(12-8-18)34-25(28)29)14-22(30-31)17-5-9-19(10-6-17)33-24(26)27/h2-14,24-25H,15H2,1H3

InChI Key

KLVVZOANLREROG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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